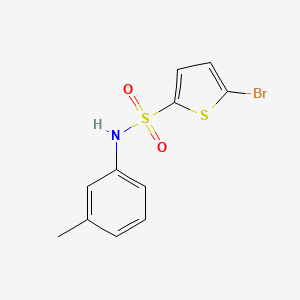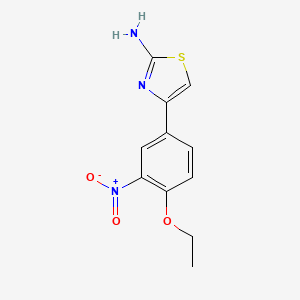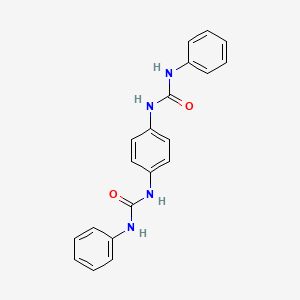
N,N''-1,4-phenylenebis(N'-phenylurea)
Übersicht
Beschreibung
N,N''-1,4-phenylenebis(N'-phenylurea) is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N''-1,4-phenylenebis(N'-phenylurea) is 346.14297583 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N''-1,4-phenylenebis(N'-phenylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N''-1,4-phenylenebis(N'-phenylurea) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N,N''-1,4-phenylenebis(N'-phenylurea) derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. Novel bis Schiff's Bases, closely related to N,N''-1,4-phenylenebis(N'-phenylurea), were found to effectively inhibit corrosion, with efficiencies ranging from 71.42% to 96.19%, depending on the specific compound. These inhibitors predominantly act as cathodic type and adhere to the metal surface through adsorption, obeying the Langmuir adsorption isotherm. Surface morphology studies using scanning electron microscopy (SEM) and Atomic force microscopy (AFM) confirmed the protective role of these inhibitors on the metal surface (Singh & Quraishi, 2016).
Solution-State Anion Recognition
The compound and its derivatives have been explored for anion recognition capabilities. A study on meta-Phenylene bis(phenylurea) receptors, which share structural similarities, demonstrated their strong binding to certain anions like H2PO4-, AcO-, and BzO-, while exhibiting weaker binding to Cl-, HSO4-, and SO42-. These findings, based on 1H NMR titrations and regression analysis, provide insights into the anion-selective binding and potential for anion-directed self-assembly processes. X-ray crystallography was also used to study the anion-binding behavior of these compounds in the crystalline phase (Gillen, Hawes, & Gunnlaugsson, 2018).
Liquid Crystalline Polyurethanes
Research into liquid crystalline polyurethanes, synthesized from compounds including 4,4′-[1,4-phenylenebis(methylidynenitrilo)]diphenylethanol, a related molecule, revealed interesting thermal properties. These polyurethanes displayed liquid crystalline states at various temperatures, depending on the specific diisocyanates used in their synthesis. The polymers derived from these processes exhibited distinctive melting points and liquid crystalline states, as determined by DSC and polarizing microscopy. This suggests potential applications in materials science where specific thermal and physical properties are desired (Tanaka & Nakaya, 1986).
Molecular Semiconductors
Compounds structurally related to N,N''-1,4-phenylenebis(N'-phenylurea) have been investigated for their potential in molecular semiconductor applications. For example, 1,4-phenylenebis(dithiadiazolium) and bis(diselenadiazolium) dichlorides, derived from 1,4-phenylenebis(N,N,N'-tris(trimethylsilyl)amidine), showed promising properties. The selenium compound demonstrated a room temperature pressed pellet resistivity of about 100 Ω cm, marking it as a conducting material. These systems represent the first structurally characterized conducting materials constructed from neutral molecular radicals, indicating potential applications in electronics and materials science (Cordes et al., 1991).
Eigenschaften
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBDQDFUQGNSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
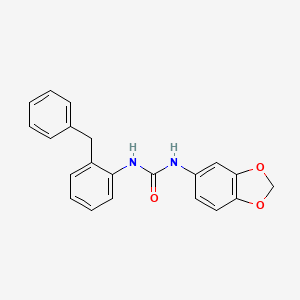
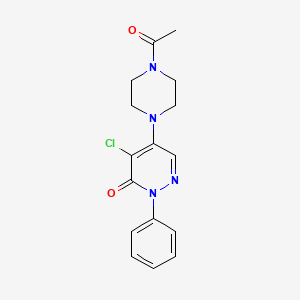
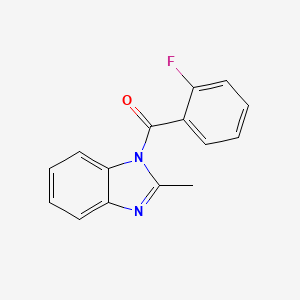
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5791013.png)
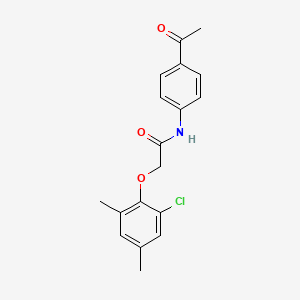

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
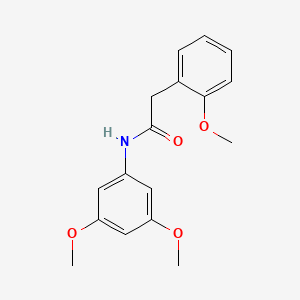
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
